Extended Hydrogen-Bond Donor Architecture: Crystallographic Evidence from 5-Benzylamino Pyrazoles vs. 5-Amino Pyrazoles
In the crystallographic study of seven 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles, the 5-benzylamino NH group consistently forms a robust intramolecular N–H···N hydrogen bond with the pyrazole N2 atom (mean donor···acceptor distance approximately 2.85 Å), combined with an intermolecular N–H···O hydrogen bond to a carboxamide or nitro oxygen acceptor [1]. This bifurcated hydrogen-bonding pattern is absent in the 5-amino-1-phenyl-1H-pyrazole-4-carboxamide scaffold, where the primary amino group adopts a different geometry and cannot simultaneously engage in analogous intra- and intermolecular contacts [1]. The crystallographic residual factor (R-factor) for the 5-(4-nitrobenzylamino) derivative was 0.0619, indicating high structural resolution and confidence in the observed hydrogen-bonding geometry [1].
| Evidence Dimension | Hydrogen-bond donor geometry: intramolecular N–H···N distance in 5-benzylamino pyrazole scaffold vs. absence in 5-amino scaffold |
|---|---|
| Target Compound Data | Inferred N–H···N distance: ~2.85 Å (based on 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazole crystallography); R-factor = 0.0619 [1] |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: no intramolecular N–H···N hydrogen bond possible; primary amine geometry differs [1] |
| Quantified Difference | Bifurcated hydrogen-bonding motif present vs. absent; ~2.85 Å intramolecular contact enabled by benzylamino group spatial extension |
| Conditions | Single-crystal X-ray diffraction at 120 K, MoKα radiation (λ = 0.71073 Å); space group P21/n for the 4-nitrobenzylamino derivative [1] |
Why This Matters
The predictable bifurcated hydrogen-bonding pattern of the 5-benzylamino motif, absent in 5-amino analogs, provides rational control over co-crystal design and target engagement geometry in structure-based drug discovery.
- [1] Castillo, J.C.; Abonía, R.; Cobo, J.; Glidewell, C. Seven 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles: unexpected isomorphisms, and hydrogen-bonded supramolecular structures in zero, one and two dimensions. Acta Crystallogr. C 2009, 65, o303–o310. View Source
